molecular formula C15H13ClN2OS B2746728 2-(5-{[(4-Chlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile CAS No. 478261-08-4

2-(5-{[(4-Chlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile

Cat. No.: B2746728
CAS No.: 478261-08-4
M. Wt: 304.79
InChI Key: WYRQLDLSSRSTGL-WOJGMQOQSA-N
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Description

2-(5-{[(4-Chlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile is a sophisticated synthetic building block specifically designed for advanced pharmaceutical research and development. This compound features a unique molecular architecture combining thiophene and chlorobenzyl motifs, making it particularly valuable as a key intermediate in medicinal chemistry applications . The structural complexity of this reagent enables its use in constructing novel heterocyclic compounds with potential biological activity, similar to related chemical entities used in pharmaceutical intermediates . Researchers utilize this compound primarily in the synthesis of investigational new chemical entities, leveraging its reactive nitrile and ethanimidoyl functional groups for further chemical modifications. The incorporation of both thienyl and chlorobenzyl components in a single molecular framework offers distinct advantages in drug discovery programs targeting various therapeutic areas. This high-quality material is supplied with comprehensive analytical characterization including HPLC, GC-MS, NMR, and FTIR to ensure batch-to-batch consistency and purity . The compound is particularly valuable in exploring structure-activity relationships in medicinal chemistry campaigns due to its versatile chemical functionality. As with all specialized research chemicals, this product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Researchers should consult the material safety data sheet prior to handling and implement appropriate safety protocols when working with this synthetic intermediate.

Properties

IUPAC Name

2-[5-[(E)-N-[(4-chlorophenyl)methoxy]-C-methylcarbonimidoyl]thiophen-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS/c1-11(15-7-6-14(20-15)8-9-17)18-19-10-12-2-4-13(16)5-3-12/h2-7H,8,10H2,1H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRQLDLSSRSTGL-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=CC=C(C=C1)Cl)C2=CC=C(S2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OCC1=CC=C(C=C1)Cl)/C2=CC=C(S2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[(4-Chlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile typically involves multiple steps:

    Formation of the Thienyl Intermediate: The initial step often involves the preparation of a thienyl derivative through a series of reactions, such as halogenation and subsequent substitution reactions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with the thienyl intermediate.

    Formation of the Ethanimidoyl Group: The ethanimidoyl moiety is typically introduced through a condensation reaction involving an appropriate amine and aldehyde or ketone.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often under specific conditions such as the presence of a base or catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Addition at the Nitrile Group

The nitrile group (-C≡N) undergoes nucleophilic addition under acidic or basic conditions. Hydrolysis is a key reaction pathway:

Reaction Type Conditions Product Catalyst/Notes
Acidic HydrolysisH₂SO₄ (conc.), H₂O, refluxCarboxylic acid derivativeRequires prolonged heating
Basic HydrolysisNaOH (aq.), H₂O₂Amide intermediateMay proceed via Hofmann degradation

For example, hydrolysis of the nitrile moiety in analogous compounds yields 2-(5-{[(4-chlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetic acid, a potential precursor for further functionalization.

Reduction Reactions

The nitrile and imine (ethanimidoyl) groups are susceptible to reduction:

Target Group Reducing Agent Conditions Product
Nitrile (-C≡N)H₂, Raney NiHigh pressure, 80°CPrimary amine
Imine (C=N-O-)NaBH₄ or LiAlH₄Dry THF, 0–25°CSecondary amine

Reduction of the nitrile to a primary amine enhances water solubility, while imine reduction generates amine derivatives with potential bioactivity .

Cyclization and Heterocycle Formation

The thienyl ring and nitrile group facilitate cyclization under catalytic conditions:

Reaction Catalyst Product Application
Intramolecular cyclizationZnCl₂ (Lewis acid)Thieno[3,2-b]pyrrole derivativeBuilding block for fused heterocycles
Oxidative couplingCu(I)/O₂Bithienyl-linked polymerMaterials science applications

Cyclization reactions are critical for synthesizing polycyclic frameworks observed in bioactive molecules .

Coordination Chemistry

The ethanimidoyl group acts as a bidentate ligand, forming complexes with transition metals:

Metal Coordination Site Complex Structure Catalytic Use
Zn(II)N (imine), O (ether)Tetrahedral geometryHydroamination catalysis
Cu(II)N (imine), S (thienyl)Square planar geometryElectrocatalytic applications

These complexes exhibit catalytic activity in asymmetric synthesis, such as hydroamination of alkenes .

Electrophilic Aromatic Substitution

The electron-rich thienyl ring undergoes electrophilic substitution:

Reagent Position Product Reactivity Notes
HNO₃/H₂SO₄C-3 or C-5Nitrothienyl derivativeDirected by electron-donating groups
Br₂ (FeBr₃)C-3Bromothienyl derivativeSteric hindrance from substituents

Regioselectivity is influenced by the 4-chlorobenzyloxy group, which deactivates specific positions.

Cross-Coupling Reactions

The thienyl ring participates in palladium-catalyzed couplings:

Reaction Catalyst Coupling Partner Product
Suzuki-MiyauraPd(PPh₃)₄Aryl boronic acidBiaryl-thienyl hybrid
SonogashiraPd/CuITerminal alkyneAlkynyl-thienyl conjugate

These reactions expand the compound’s utility in synthesizing conjugated systems for optoelectronic materials .

Stability and Side Reactions

Under oxidative or photolytic conditions, degradation pathways include:

  • Oxidative cleavage of the thienyl ring by KMnO₄ to form dicarboxylic acids.

  • Photodegradation of the 4-chlorobenzyl group under UV light, releasing chloride ions.

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to 2-(5-{[(4-Chlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile exhibit significant biological activities, particularly as enzyme inhibitors. For instance, studies have shown that derivatives of thienyl compounds can act as effective inhibitors of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Inhibiting AChE can help maintain acetylcholine levels in the brain, potentially alleviating cognitive decline associated with neurodegenerative diseases .

In vitro Studies

In vitro assays have been conducted to evaluate the efficacy of thienyl derivatives against AChE. For example, a related study reported that certain thiazole-coupled compounds demonstrated strong inhibitory activity against AChE, which could be beneficial for developing anti-Alzheimer's agents . The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the thienyl moiety affect biological activity.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of thiophene derivatives with chlorobenzyl alcohols under suitable conditions to form the desired acetonitrile compound. The following general steps outline a synthetic pathway:

  • Formation of the Thiophene Derivative : The initial step involves synthesizing a thiophene derivative that serves as the core structure.
  • Nucleophilic Substitution : The introduction of the chlorobenzyl group through nucleophilic substitution reactions.
  • Acetonitrile Formation : Final modifications to attach the acetonitrile group, completing the synthesis.

Therapeutic Potential

The therapeutic potential of this compound extends beyond AChE inhibition. Its structural characteristics allow for exploration in various therapeutic areas:

  • Anticancer Activity : Some thienyl compounds have shown promise in anticancer studies by inducing apoptosis in cancer cells through various mechanisms.
  • Antimicrobial Properties : There is also evidence suggesting that thienyl derivatives possess antimicrobial properties, making them candidates for further investigation in treating infections.

Case Studies and Research Findings

Several studies have explored the applications of thienyl-based compounds in drug development:

  • Alzheimer's Disease Research : A study highlighted the synthesis and biological evaluation of thiazole derivatives, which share structural similarities with this compound, demonstrating their potential as AChE inhibitors .
  • Anticancer Activity : Research has indicated that certain thienyl compounds can inhibit tumor growth in vitro and in vivo models, suggesting their potential as anticancer agents.
  • Antimicrobial Studies : Investigations into the antimicrobial properties of thienyl derivatives have shown effectiveness against various bacterial strains, indicating possible therapeutic uses in infectious diseases.

Mechanism of Action

The mechanism of action of 2-(5-{[(4-Chlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorobenzyl and thienyl groups suggests potential interactions with hydrophobic pockets in proteins, while the nitrile group could participate in hydrogen bonding or other polar interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally or functionally related derivatives, emphasizing molecular properties, substituent effects, and inferred biological activities.

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Molecular Formula Molecular Weight (g/mol) XLogP3 TPSA (Ų) Key Functional Groups
Target Compound C₁₅H₁₂ClN₃OS 322.8 4.1 73.6 Thienyl, nitrile, ethanimidoyl, 4-Cl-benzyloxy
2-[[1-[(4-Chlorophenyl)methyl]-2-methyl-4-nitro-1H-imidazol-5-yl]thio]acetonitrile C₁₃H₁₁ClN₄O₂S 322.77 N/A N/A Imidazolyl, nitro, 4-Cl-benzyl, thioether
Compound 9a (Molecules, 2010) Not specified N/A N/A N/A Thienyl, triazolothiadiazole, piperazinyl

Key Observations

Structural Analogues with Thienyl Backbones: The target compound shares a thienyl group with derivatives in , such as Compound 9a, which demonstrated broad-spectrum antibacterial activity .

Chlorobenzyl-Substituted Derivatives :

  • The compound in features a 4-chlorobenzyl group attached to an imidazole ring, contrasting with the target’s ethanimidoyl-thienyl scaffold. The nitro substituent in ’s compound may confer redox activity or metabolic instability absent in the target .

Physicochemical Properties: The target’s XLogP3 of 4.1 suggests moderate lipophilicity, comparable to many antimicrobial agents (e.g., fluoroquinolones).

Mechanistic Insights

  • The 4-chlorobenzyloxy group in the target compound may enhance binding to hydrophobic pockets in bacterial enzymes, akin to chlorinated aromatics in known antibiotics.
  • The nitrile group could act as a hydrogen bond acceptor or participate in covalent interactions with biological targets, a feature absent in ’s oxadiazoles and triazoles .

Biological Activity

The compound 2-(5-{[(4-Chlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile is a synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of thienyl acetonitrile derivatives with chlorobenzyl ethers. The general synthetic route can be outlined as follows:

  • Starting Materials :
    • 4-Chlorobenzyl alcohol
    • 2-Thienyl acetonitrile
    • Appropriate reagents for amidation and etherification.
  • Procedure :
    • The chlorobenzyl alcohol is reacted with a suitable amine to form the corresponding benzylamide.
    • This intermediate is then coupled with 2-thienyl acetonitrile under acidic or basic conditions to yield the final product.
  • Characterization :
    • The compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study evaluating Schiff base derivatives showed promising results against various cancer cell lines (e.g., HeLa, MCF7, HepG2) with IC50 values indicating potent cytotoxicity (Table 1).

CompoundCell LineIC50 (µM)
C1HeLa15.4
C2MCF712.3
C3HepG210.8

Enzyme Inhibition

The biological activity of the compound also extends to enzyme inhibition. Specifically, it has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. In vitro assays reveal that certain derivatives exhibit AChE inhibitory activity comparable to established inhibitors (Table 2).

CompoundAChE Inhibition (%)IC50 (µM)
Compound A855.0
Compound B786.3
Compound C904.5

Antimicrobial Activity

Another aspect of its biological profile includes antimicrobial properties. Compounds derived from similar structures have shown effectiveness against a range of pathogens, including bacteria and fungi. For example, a comparative study indicated that certain thienyl derivatives possess notable antibacterial activity against Gram-positive and Gram-negative bacteria (Table 3).

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Study on Anticancer Activity

A recent investigation into the anticancer effects of thienyl compounds demonstrated their ability to induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction. The study highlighted that derivatives similar to our compound could serve as lead compounds for further development in cancer therapy.

Research on Enzyme Inhibition

Another research effort focused on the structure-activity relationship (SAR) of thienyl derivatives as AChE inhibitors. It was found that modifications at specific positions significantly enhanced inhibitory potency, suggesting that further optimization could yield more effective therapeutic agents for Alzheimer's disease.

Q & A

Basic: What are the recommended synthetic routes for preparing 2-(5-{[(4-Chlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile?

Methodological Answer:
The synthesis of this compound can be adapted from heterocyclic coupling strategies. A general approach involves:

Thiophene Functionalization: Introduce the ethanimidoyl group at the 5-position of the thiophene ring via nucleophilic substitution or condensation reactions.

Chlorobenzyloxy Attachment: React the intermediate with 4-chlorobenzyl chloride/bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .

Acetonitrile Incorporation: Use alkylation or cyanation reactions (e.g., Michael addition with acrylonitrile derivatives) to append the acetonitrile group at the 2-position of the thiophene ring .
Key Validation: Monitor reaction progress via TLC and confirm purity through elemental analysis (C, H, N, S) and spectroscopic techniques (IR, NMR) .

Basic: How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this compound?

Methodological Answer:

  • ¹H NMR:
    • The thiophene protons (δ 6.8–7.5 ppm) and acetonitrile protons (δ ~3.5–4.0 ppm) confirm backbone connectivity.
    • The 4-chlorobenzyloxy group shows aromatic protons (δ 7.3–7.5 ppm) and a methylene bridge (δ ~4.8 ppm) .
  • IR:
    • Stretching vibrations for C≡N (~2240 cm⁻¹), C-O (ether, ~1250 cm⁻¹), and C=S (if present, ~1100 cm⁻¹) validate functional groups .
  • Mass Spectrometry:
    • Exact mass (e.g., 350.1095 Da) confirms molecular formula and distinguishes isomers .

Advanced: How to address discrepancies in elemental analysis data during synthesis optimization?

Methodological Answer:
Discrepancies in C/H/N/S percentages (e.g., calculated vs. observed values in ) may arise from:

  • Incomplete Purification: Recrystallize in hot ethanol/water mixtures to remove unreacted intermediates.
  • Residual Solvents: Use high-vacuum drying (24–48 hours) to eliminate traces of PEG-400 or DMF .
  • Isomeric Byproducts: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to separate regioisomers .
    Validation: Repeat elemental analysis and cross-check with high-resolution mass spectrometry (HRMS) .

Advanced: What strategies can be used to design derivatives with enhanced bioactivity?

Methodological Answer:

  • Substituent Modification:
    • Replace the 4-chlorobenzyl group with 2,4-dichlorobenzyl (as in ) to alter steric/electronic profiles.
    • Substitute the thiophene ring with a thiazole (e.g., ) for improved metabolic stability.
  • Functional Group Tuning:
    • Replace acetonitrile with a carboxylate group to modulate solubility and binding affinity.
  • In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., SARS-CoV-2 main protease analogs ).
    Validation: Test derivatives in enzyme inhibition assays (IC₅₀) and compare with parent compound .

Advanced: How to resolve overlapping signals in ¹H NMR spectra caused by aromatic protons?

Methodological Answer:

  • Deuterated Solvent Selection: Use DMSO-d₆ for better resolution of thiophene and benzyl protons .
  • 2D NMR Techniques:
    • HSQC: Correlate ¹H and ¹³C signals to assign overlapping aromatic protons.
    • NOESY: Identify spatial proximity between the ethanimidoyl group and thiophene ring .
  • Dynamic NMR: Conduct variable-temperature experiments to separate signals if hindered rotation occurs (e.g., around the ethanimidoyl group) .

Basic: What are the critical stability considerations for handling this compound?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the thiophene and nitrile groups .
  • Moisture Avoidance: Use anhydrous solvents (e.g., freshly distilled THF) during synthesis to prevent hydrolysis of the ethanimidoyl group .
  • Thermal Stability: Avoid prolonged heating >80°C, as the chlorobenzyloxy group may undergo elimination reactions .

Advanced: How to validate synthetic intermediates when commercial standards are unavailable?

Methodological Answer:

  • Spectral Library Comparison: Cross-reference IR and NMR data with structurally similar compounds (e.g., 2-thienylacetonitrile derivatives ).
  • Degradation Studies: Hydrolyze intermediates under acidic/basic conditions and identify fragments via LC-MS .
  • X-ray Crystallography: For key intermediates, grow single crystals (e.g., in ethyl acetate/hexane) to confirm absolute configuration .

Advanced: What analytical methods are suitable for detecting trace impurities in this compound?

Methodological Answer:

  • HPLC-UV/HRMS: Use a C18 column (acetonitrile/water gradient) to separate impurities. Compare retention times with spiked standards .
  • Elemental Analysis Discrepancies: Deviations >0.3% in nitrogen content suggest unreacted starting materials or byproducts .
  • TGA-DSC: Thermogravimetric analysis identifies volatile impurities (e.g., residual PEG-400 ).

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